Product packaging for Dibenzo[b,def]chrysene-D14(Cat. No.:)

Dibenzo[b,def]chrysene-D14

Cat. No.: B1162601
M. Wt: 316.45
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[b,def]chrysene-D14 is a deuterium-labeled analogue of Dibenzo[b,def]chrysene, a high molecular weight polycyclic aromatic hydrocarbon (PAH) . The unlabeled parent compound, also known as Dibenzo[a,h]pyrene, is recognized as a potent environmental carcinogen and is classified by the IARC as a group 2A probable human carcinogen . This deuterated standard is an essential tool for researchers investigating the toxicology, environmental fate, and metabolic pathways of hazardous PAHs. The primary application of this compound is to serve as a stable internal standard in advanced analytical techniques such as accelerator mass spectrometry (AMS) and liquid chromatography-mass spectrometry (LC-MS) . Its use allows for precise quantification and reliable tracking of the parent compound in complex biological and environmental matrices. By utilizing this labeled standard, scientists can conduct detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) profiles, at environmentally relevant microdoses without interference from the endogenous compound . This is critical for accurate risk assessment of this potent carcinogen. Researchers value this compound for investigating the mechanisms of PAH-induced toxicity. Studies show that PAHs like Dibenzo[b,def]chrysene can act through unique mechanisms, potentially contributing to outcomes like immunosuppression and cancer in a non-additive manner . The use of a deuterated standard provides unmatched specificity in such research, enabling the study of DNA adduct formation, metabolic activation by cytochrome P450 enzymes, and the resulting oxidative stress and inflammatory responses . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Handle with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C₂₄D₁₄

Molecular Weight

316.45

Synonyms

3,4:8,9-Dibenzopyrene-D14;  Dibenzo[a,h]pyrene-D14

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Incorporation Strategies for Dibenzo B,def Chrysene D14

De Novo Synthesis Approaches for Deuterated Polycyclic Aromatic Hydrocarbons

De novo synthesis provides a powerful route to complex deuterated PAHs, allowing for the precise placement of deuterium (B1214612) atoms. These methods build the carbon skeleton from smaller, often commercially available, isotopically labeled precursors.

Exploration of Regiospecific Deuterium Introduction Techniques

The regiospecific introduction of deuterium is paramount for creating precisely labeled standards and for mechanistic studies. Various synthetic strategies have been developed to control the position of deuterium incorporation. For instance, palladium-catalyzed cross-dehydrogenative coupling reactions have shown unique regioselectivity, preferentially occurring at sterically vacant positions of PAHs. rsc.org Mechanistic studies, sometimes involving deuterium labeling experiments, have revealed that the regioselectivity of these reactions can be determined by the reductive elimination step rather than the initial C-H bond cleavage. rsc.org This allows for the targeted introduction of functional groups or isotopes at positions that might be inaccessible through other methods.

Another approach involves the use of directing groups to guide the deuteration to specific sites on an aromatic ring. While not directly applied to dibenzo[b,def]chrysene in the provided context, the principle of using removable directing groups, such as bromide, in conjunction with catalysts like K2CO3/18-crown-6, has been demonstrated for the selective H/D exchange of heteroarenes. acs.org Such strategies could potentially be adapted for the regiospecific deuteration of complex PAHs.

Multi-step Synthetic Pathways for Complex Deuterated Architectures

The construction of a complex deuterated PAH like Dibenzo[b,def]chrysene-D14 necessitates multi-step synthetic sequences. These pathways often involve the coupling of smaller, pre-deuterated building blocks. For example, convergent synthetic pathways have been successfully devised for the efficient synthesis of uniformly 13C-labeled PAHs, starting from simple, commercially available 13C-labeled compounds like benzene (B151609). rsc.orgnih.gov Similar principles can be applied to deuterium labeling, where deuterated precursors are used in place of their 13C- or hydrogen-containing counterparts.

The synthesis of related dibenzo[def,p]chrysene and its metabolites has been achieved through efficient new syntheses, which also produced their 13C-labeled analogues. nih.gov These syntheses often employ modern coupling reactions, such as the Suzuki cross-coupling, to assemble the complex aromatic framework. researchgate.net For instance, the synthesis of dibenzo[def,p]chrysene has utilized a Suzuki coupling approach, highlighting the power of this reaction in constructing complex PAH skeletons. researchgate.net Such multi-step strategies, while often complex, offer the highest degree of control over the final structure and isotopic composition of the target molecule. nsf.gov

Isotopic Exchange Mechanisms and Controlled Deuteration

Isotopic exchange reactions offer an alternative to de novo synthesis for the preparation of deuterated compounds. These methods involve the direct replacement of hydrogen atoms with deuterium on a pre-existing PAH scaffold.

On-Surface Hydrogen-Deuterium Exchange Reactions

On-surface synthesis has emerged as a powerful technique for creating and modifying complex organic molecules, including PAHs. researchgate.net Hydrogen-deuterium (H/D) isotope exchange can be induced on a metal surface, such as Au(111), by annealing PAHs in the presence of deuterium gas (D2) or a deuterated molecular vapor. researchgate.netnih.gov In situ time-of-flight secondary ion mass spectrometry (ToF-SIMS) has been used to track the exchange process, demonstrating that PAHs adsorbed on hot metal surfaces continuously exchange their hydrogen atoms. researchgate.netnih.gov

The mechanism of this on-surface exchange is a subject of ongoing research. It has been shown that understanding the dehydrogenative Caryl–Caryl coupling mechanisms is key to the directed formation of extended PAH structures. rsc.orgresearchgate.net Isotopic labeling has been instrumental in elucidating these reaction pathways. For example, by using selectively deuterated precursors, researchers have identified a distinct hydrogen shift during the on-surface synthesis of graphene nanoribbons. rsc.org These studies provide fundamental insights into the behavior of hydrogen and deuterium on catalytic surfaces, which is crucial for controlling isotopic exchange reactions. researchgate.netnih.gov

Catalytic Deuteration in Solution-Phase Systems

Solution-phase catalytic deuteration offers a more traditional and often more scalable approach to isotopic labeling. A variety of catalysts and reaction conditions have been explored for the H/D exchange of PAHs. For instance, the arenium acid [mesitylene-H]+ has been shown to be a highly active catalyst for the perdeuteration of several PAHs using deuterated benzene (C6D6) as the deuterium source. nih.gov This method operates under ambient conditions and provides high yields and excellent degrees of deuterium incorporation. nih.gov

Platinum catalysts, both homogeneous and heterogeneous, have also been employed for the deuteration of polyphenyl aromatic hydrocarbons using heavy water (D2O). researchgate.net The isotopic orientation during the initial exchange rates can vary depending on the catalyst system and the structure of the PAH. researchgate.net Furthermore, electrocatalytic methods are being developed for the reductive deuteration of (hetero)arenes using D2O, offering a scalable and general approach to producing perdeuterated saturated compounds. researchgate.net These methods have been successfully applied to a range of substrates, including pharmaceuticals. researchgate.net

Purification and Isotopic Purity Assessment in Research Synthesis

Following synthesis or isotopic exchange, rigorous purification and characterization are essential to ensure the chemical and isotopic purity of the final product. The presence of isotopic impurities can complicate experimental results and invalidate their use as standards. researchgate.net

Traditional purification techniques like chromatography are often insufficient to separate isotopic mixtures. researchgate.net Therefore, the emphasis is on developing synthetic methods that yield high levels of deuterium incorporation with minimal isotopic scrambling. researchgate.net

Advanced Analytical Spectroscopies and Methodologies Leveraging Dibenzo B,def Chrysene D14 As a Reference Standard

Role of Dibenzo[b,def]chrysene-D14 in Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. oup.com The method involves the addition of a known amount of an isotopically labeled version of the target analyte, such as this compound, to a sample prior to processing. Because the labeled standard (internal standard) and the native analyte are chemically identical, they exhibit the same behavior during every step of the analytical procedure, including extraction, cleanup, and instrumental analysis. chromatographyonline.com By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, it is possible to accurately determine the concentration of the native analyte in the original sample, regardless of analyte loss during sample workup or fluctuations in instrument response. chromatographyonline.comnih.gov

Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC-MS) combines the separation power of gas chromatography with the detection specificity and sensitivity of mass spectrometry. In this technique, a sample is spiked with an isotopic internal standard like this compound. Following extraction and cleanup, the sample extract is injected into the GC, where the native PAHs and their labeled analogs are separated based on their volatility and interaction with the chromatographic column. The mass spectrometer then detects and quantifies the distinct ions corresponding to the native and the deuterated or ¹³C-labeled standards. nih.goveuropa.eu

The fundamental principle is that any loss of analyte during sample preparation will be accompanied by an equivalent fractional loss of the internal standard. reading.ac.uk The ratio of the native analyte to the labeled standard remains constant throughout the process, enabling highly accurate quantification. oup.com

Applications of ID-GC-MS using deuterated standards include:

Environmental Monitoring: ID-GC-MS is extensively used for the trace-level quantification of PAHs in complex environmental matrices such as soil, water, sediment, and air particulate matter. oup.comtorrentlab.com

Food Safety: The technique is applied to determine PAH contamination in various foodstuffs, including smoked products, edible oils, and medicinal herbs, to ensure they meet regulatory standards. shimadzu.comnih.gov

Biological Monitoring: It is used to measure monohydroxy-PAH metabolites in urine as biomarkers of human exposure to PAHs. nih.gov

To ensure the reliability and scientific credibility of analytical results, methods utilizing this compound as an internal standard must undergo rigorous validation. core.ac.uk Method validation establishes the performance characteristics of the analytical procedure. Quality assurance (QA) comprises the planned and systematic activities implemented to ensure that quality control (QC) is being performed effectively. fao.org

Key method validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves for PAHs typically show excellent linearity with correlation coefficients (R²) greater than 0.99. nih.govnih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. oup.com For PAHs in complex matrices like soil, LODs can be in the low µg/kg range. nih.gov

Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery studies, where a known amount of analyte is added to a blank matrix and analyzed. Average recoveries for PAHs using IDMS are often in the range of 70-120%. nih.gov

Precision: The degree of agreement among independent measurements under specified conditions. It is typically expressed as the relative standard deviation (RSD) and should be within acceptable limits. nih.gov

Quality assurance is maintained through consistent monitoring of these parameters, the use of certified reference materials (CRMs), participation in proficiency testing schemes, and adherence to standard operating procedures. oup.comfao.org

Table 1: Typical Method Validation Parameters for PAH Analysis using ID-GC-MS
ParameterTypical Value/RangeReference
Linearity (R²)> 0.995 nih.govnih.gov
LOD (Water)0.03 - 0.1 ng/mL nih.gov
LOQ (Water)< 1 ng/L isotope.com
LOD (Soil)0.13 - 2.2 µg/kg nih.gov
Recovery70 - 120% nih.govnih.gov
Precision (RSD)< 15% nih.gov

A primary advantage of using this compound in isotope dilution analysis is its ability to correct for inefficient analyte recovery and mitigate matrix effects. chromatographyonline.com

Analyte Recovery: During the multi-step process of sample extraction and cleanup, it is almost inevitable that some portion of the target analyte will be lost. Since the isotopically labeled internal standard is added at the beginning and has virtually identical chemical and physical properties to its native counterpart, it is lost at the same rate. reading.ac.uk Therefore, the final measurement of the native-to-labeled ratio accurately reflects the original concentration, effectively correcting for any procedural losses. nih.gov

Matrix Effects: Complex environmental and biological samples contain a multitude of co-extracted compounds that can interfere with the ionization process in the mass spectrometer's source. This can lead to either signal suppression or enhancement, causing inaccurate quantification. chromatographyonline.comnih.gov This phenomenon is known as the matrix effect. The internal standard co-elutes with the native analyte from the GC column and enters the MS source at the same time. Consequently, both compounds are subjected to the same degree of signal suppression or enhancement. nih.gov The use of the ratio for quantification effectively cancels out these matrix-induced variations, leading to more accurate and reliable results. chromatographyonline.comresearchgate.net

High-Resolution Mass Spectrometry for Elucidating Isotopic Patterns

High-resolution mass spectrometry (HRMS) provides the ability to measure mass-to-charge ratios with very high accuracy, allowing for the determination of elemental compositions and the differentiation of ions with very similar nominal masses. This is particularly useful in the analysis of deuterated compounds like this compound.

Orbitrap mass spectrometers are a type of HRMS analyzer that can achieve high resolving power and sub-ppm mass accuracy. nih.gov When analyzing samples containing both native PAHs and their deuterated analogs, Orbitrap MS offers significant advantages. The high mass accuracy allows for the confident identification of compounds based on their exact mass, while the high resolution can distinguish the isotopic peaks of the deuterated standard from potential isobaric interferences (different compounds with the same nominal mass) present in the complex sample matrix. mdpi.com

The full-scan capability of Orbitrap GC-MS allows for the collection of comprehensive data, which can be retrospectively analyzed for newly identified target compounds without needing to re-run the sample. nih.gov This is beneficial for expanding the scope of analysis to include a wider range of PAH derivatives and other contaminants. nih.govmdpi.com

Polycyclic aromatic hydrocarbons often exist as numerous isomers—molecules with the same elemental formula and nominal mass but different structural arrangements. These isomers can be difficult to separate using chromatography alone. Ion mobility spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.netfrontiersin.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers that are indistinguishable by MS alone. nih.gov

Chromatographic Separation Techniques Optimized for this compound

Gas chromatography (GC) coupled with mass spectrometry (MS) is a primary technique for the analysis of high molecular weight polycyclic aromatic hydrocarbons (PAHs) like dibenzo[b,def]chrysene. shimadzu.comnih.gov The optimization of chromatographic conditions is paramount for the successful separation of this compound from its numerous isomers and other interfering compounds present in environmental and biological samples. chemetrix.co.zarestek.com

The separation of high-boiling-point PAHs, including dibenzo[b,def]chrysene, presents a significant analytical challenge due to the presence of multiple isomers with similar physicochemical properties. shimadzu.comchemetrix.co.za The choice of the gas chromatography (GC) column's stationary phase and the optimization of the temperature program are critical for achieving the necessary resolution.

For the analysis of this compound and its unlabeled analogue, capillary columns with specific stationary phases are employed. Commonly, a 5% phenyl-dimethyl siloxane phase (e.g., DB-5MS or HP-5MS) is utilized. hpst.czanalis.com.my These columns offer a good balance of selectivity and thermal stability required for the elution of high molecular weight PAHs. The separation mechanism is primarily based on the boiling points of the analytes and their interactions with the stationary phase.

Temperature programming is a crucial aspect of the GC method, as it allows for the efficient elution of a wide range of PAHs within a reasonable analysis time. A typical temperature program for the analysis of dibenzo[b,def]chrysene involves a multi-ramp heating profile. The program starts at a relatively low initial temperature to trap volatile compounds at the head of the column, followed by a series of temperature ramps to elute compounds with increasing boiling points. nih.gov A final high-temperature hold ensures the elution of the heaviest PAHs and cleans the column for the next injection.

A representative temperature program for the analysis of high molecular weight PAHs, including dibenzo[b,def]chrysene, is detailed in the table below. This program is designed to provide adequate separation of isomers while minimizing run time.

Table 1: Representative GC Oven Temperature Program for Dibenzo[b,def]chrysene Analysis

Phase Rate (°C/min) Target Temperature (°C) Hold Time (min)
Initial - 60 1
Ramp 1 40 180 0
Ramp 2 3 230 0
Ramp 3 1.5 280 10
Ramp 4 6 298 0

It is important to note that the inlet temperature should be sufficiently high (e.g., 300-320 °C) to ensure the complete vaporization of high-boiling PAHs and prevent discrimination. chemetrix.co.za

The analysis of dibenzo[b,def]chrysene in complex environmental matrices, such as soil, sediment, or biological tissues, requires sophisticated separation protocols to remove interfering substances. lcms.czdiva-portal.org These protocols often involve multi-step cleanup procedures prior to chromatographic analysis. Techniques such as solid-phase extraction (SPE) are commonly employed to isolate the PAH fraction from the bulk of the sample matrix. analis.com.my

For highly complex samples where co-elution of isomers is a significant problem, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power. restek.com In GCxGC, two columns with different stationary phases are coupled, providing a much higher peak capacity than single-column GC. This technique is particularly useful for separating isomeric PAHs that are difficult to resolve using conventional GC methods. restek.com The first dimension column typically provides a separation based on boiling point, while the second dimension column separates based on polarity, resulting in a structured two-dimensional chromatogram.

The separation of dibenzo[b,def]chrysene from its isomers, such as dibenzo[a,h]pyrene and dibenzo[a,l]pyrene, is a notable challenge. researchgate.netshimadzu.com Specialized GC columns, such as the Rxi-PAH, have been developed to improve the resolution of these critical isomers. restek.com The use of such columns, in conjunction with optimized temperature programs and potentially GCxGC, is essential for the accurate quantification of dibenzo[b,def]chrysene in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination (General academic relevance, not found for D14 specifically but for deuterated PAHs)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. In the context of deuterated compounds like this compound, NMR can be used to confirm the positions of deuterium atoms and to determine the isotopic purity of the labeled standard.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. wikipedia.org Since deuterium has a spin quantum number of 1, it is an NMR-active nucleus. The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, allowing for the correlation of signals between the two spectra. blogspot.com

For a highly deuterated compound like this compound, ¹H NMR would show very weak signals corresponding to the residual protons. Conversely, the ²H NMR spectrum would exhibit strong signals for each of the deuterium atoms. The chemical shifts of these deuterium signals can be used to confirm their positions on the aromatic rings by comparing them to the known ¹H NMR spectrum of the unlabeled compound. However, the resolution in ²H NMR is generally lower than in ¹H NMR. wikipedia.org

A key advantage of ²H NMR is the ability to use non-deuterated solvents for the analysis, as the solvent's proton signals will not interfere with the deuterium signals of the analyte. blogspot.com

A combination of ¹H and ²H NMR spectroscopy provides a robust method for determining the isotopic abundance of deuterated compounds. nih.govwiley.com By comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the corresponding deuterium signals in the ²H NMR spectrum, a precise measurement of the degree of deuteration can be achieved. This combined approach has been shown to be more accurate than classical ¹H NMR or mass spectrometry methods for determining isotopic abundance. nih.govwiley.com

Furthermore, multi-nuclear NMR techniques can provide comprehensive structural information. For instance, ¹³C NMR can be used to probe the carbon skeleton of the molecule. While deuterium itself has a small effect on the ¹³C chemical shifts (known as an isotope shift), these small changes can sometimes be observed and provide additional confirmation of the deuteration pattern. nih.gov Advanced two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be adapted to correlate ¹H, ²H, and ¹³C nuclei, further solidifying the structural assignment and confirming the positions of the deuterium labels.

Table 2: Chemical Compounds Mentioned

Compound Name
Dibenzo[b,def]chrysene
This compound
Dibenzo[a,h]pyrene
Dibenzo[a,l]pyrene
Benzo[a]pyrene
Chrysene (B1668918)
Triphenylene
Benzo[b]fluoranthene
Benzo[k]fluoranthene
Benzo[j]fluoranthene
Indeno[1,2,3-cd]pyrene
Dibenz[a,h]anthracene
Naphthalene
Acenaphthylene
Acenaphthene
Fluorene
Phenanthrene
Anthracene
Fluoranthene
Pyrene (B120774)
Benzo[a]anthracene
Benzo[ghi]perylene
Dichloromethane
Acetonitrile
Methanol
Water

Environmental Dynamics and Tracing Studies Utilizing Dibenzo B,def Chrysene D14 As a Molecular Probe

Atmospheric Transport and Partitioning Mechanisms of High Molecular Weight Deuterated PAHs

The atmospheric behavior of high molecular weight PAHs is complex, involving distribution between gas and particulate phases and long-range transport. Dibenzo[b,def]chrysene-D14 is instrumental in elucidating these mechanisms.

High molecular weight PAHs, including Dibenzo[b,def]chrysene, exist in the atmosphere in both the gas and particle phases. Their distribution is governed by the gas-particle partitioning coefficient (Kp), which is influenced by temperature, the properties of the PAH, and the nature of the atmospheric particles. Two- and three-ring PAHs are predominantly found in the gas phase, whereas PAHs with five or more rings, such as Dibenzo[b,def]chrysene, are mainly associated with the particulate phase mdpi.com.

The partitioning of these compounds can be modeled using the Junge-Pankow adsorption model and the octanol-air partition coefficient absorption model nih.gov. However, these models sometimes underestimate the sorption for many PAHs nih.gov. In environmental studies, this compound is introduced into samples as an internal standard to accurately quantify the concentration of its non-deuterated counterpart in both phases, helping to refine these partitioning models rsc.orgcopernicus.org. The logarithmic form of the gas-particle partitioning coefficient (log Kp) shows a correlation with the inverse of temperature (1/T) rsc.org.

Below is a representative table illustrating the typical distribution of PAHs by the number of rings in the gas and particle phases.

Number of Aromatic RingsPredominant Phase
2-3Gas Phase
4Gas and Particle Phase
5-6Particle Phase

This table illustrates the general behavior of PAHs; specific partitioning of this compound would follow the trend of 5-6 ring PAHs.

Due to their persistence and association with fine particulate matter, high molecular weight PAHs can undergo long-range atmospheric transport, leading to their presence in remote ecosystems far from their emission sources researchgate.net. Global 3-D chemical transport models like GEOS-Chem are used to simulate these transport pathways researchgate.netacs.orgnih.gov. These models incorporate factors such as gas-phase scavenging by precipitation and on-particle oxidation acs.orgnih.gov.

This compound, when used as a tracer, allows scientists to track the movement of polluted air masses and quantify the deposition of high molecular weight PAHs. By measuring the ratio of the deuterated standard to the native compound in environmental samples from different locations, researchers can model atmospheric lifetimes and deposition fluxes acs.orgnih.govnih.gov. Deposition occurs through both dry and wet processes, with wet deposition (scavenging by rain and snow) being a significant removal mechanism for particle-bound PAHs amazonaws.com.

Terrestrial and Aquatic Environmental Behavior

Once deposited, the fate of this compound and its native counterpart is governed by their interactions with soil, sediment, and water.

The behavior of high molecular weight PAHs in soil and sediment is largely controlled by their strong hydrophobicity, leading to significant adsorption to organic matter and clay minerals enviro.wiki. This sorption behavior reduces their mobility and bioavailability enviro.wiki.

Studies on the desorption of PAHs from contaminated soils are crucial for assessing the risk of exposure and the potential for remediation. The use of this compound as a surrogate in such studies helps in understanding the binding strength and the fraction of the compound that is available for transport or biological uptake. The rate and extent of desorption are influenced by soil type, organic matter content, and the aging of the contamination enviro.wiki.

The following table provides a conceptual overview of factors influencing the adsorption of high molecular weight PAHs in soil and sediment.

FactorInfluence on Adsorption
Soil Organic Matter ContentHigh content increases adsorption
Clay Content and TypeHigher clay content generally increases adsorption
PAH Molecular WeightHigher molecular weight leads to stronger adsorption
Aging/Residence TimeLonger residence time can lead to stronger, more irreversible binding

This table outlines general principles applicable to high molecular weight PAHs like Dibenzo[b,def]chrysene.

High molecular weight PAHs are known for their persistence in the environment due to their chemical stability and resistance to degradation enviro.wiki. The environmental half-life of these compounds can vary significantly depending on the environmental compartment and prevailing conditions.

In soil and sediment, the half-life of high molecular weight PAHs can be on the order of years to decades. This compound is used in laboratory and field studies to investigate the degradation rates of its corresponding native PAH. By spiking samples with a known amount of the deuterated compound, researchers can accurately measure the decrease in the native compound's concentration over time, thus calculating its half-life while correcting for any analytical losses nih.govnih.gov.

The table below gives an indication of the persistence of high molecular weight PAHs in different environmental compartments.

Environmental CompartmentTypical Persistence/Half-Life
AtmosphereDays to weeks (subject to transport and deposition)
WaterWeeks to months (subject to photodegradation and sedimentation)
Soil and SedimentYears to decades

These are generalized persistence levels for high molecular weight PAHs.

Photochemical and Other Abiotic Transformation Pathways

In the atmosphere, PAHs associated with airborne particles can undergo photochemical reactions, primarily with ozone and hydroxyl radicals amazonaws.com. These reactions can lead to the formation of oxygenated and nitrated derivatives. The use of this compound in smog chamber experiments and field studies helps to trace these transformation pathways and identify the resulting products. The kinetic isotope effect between the deuterated and non-deuterated compound is generally assumed to be negligible in these environmental processes, allowing for its effective use as a tracer.

In soil and water, photodegradation can also be a significant abiotic transformation pathway for PAHs at the surface. However, for compounds strongly sorbed to soil and sediment particles, this process is limited by the availability of light. Other abiotic processes include reactions with minerals and other soil components, although these are generally slower than biological degradation for most PAHs.

Direct and Indirect Photodegradation Kinetics and Mechanisms

The degradation of PAHs in the environment is significantly influenced by photolysis, which can occur through direct absorption of solar radiation or indirect reaction with photochemically generated reactive species. nih.gov While specific kinetic data for this compound are not extensively documented, the mechanisms can be inferred from studies of structurally similar PAHs.

Direct Photodegradation: This process involves the absorption of photons by the Dibenzo[b,def]chrysene molecule, leading to its excitation to a higher energy state. This excited state can then undergo various reactions, including isomerization, oxidation, or polymerization, resulting in the degradation of the parent compound. The efficiency of direct photolysis is dependent on the molecule's photo-absorption cross-section and the quantum yield of the degradation reaction. nih.govunica.it For many PAHs, direct photolysis follows pseudo-first-order kinetics, although the rates can be low. nih.gov

Indirect Photodegradation: This pathway is often the dominant route for PAH degradation in aqueous and atmospheric environments. It involves the reaction of Dibenzo[b,def]chrysene with photochemically produced oxidants, primarily hydroxyl radicals (•OH). nih.gov Hydroxyl radicals are highly reactive and can rapidly oxidize PAHs, initiating a cascade of reactions that lead to ring cleavage and the formation of smaller, more polar compounds. The addition of substances like hydrogen peroxide (H₂O₂), which generate •OH upon UV irradiation, has been shown to significantly enhance the degradation rates of PAHs by many folds compared to direct photolysis alone. nih.gov

The use of this compound as a tracer allows researchers to follow these degradation pathways and identify the resulting photoproducts with high certainty, even at low concentrations, by using mass spectrometry to track the deuterium (B1214612) label.

Oxidation and Other Abiotic Degradation Routes

Beyond photodegradation, Dibenzo[b,def]chrysene is subject to chemical oxidation by other prevalent environmental oxidants, particularly in the atmosphere. Gas-phase PAHs react with hydroxyl radicals (•OH) and ozone (O₃), which are key processes determining their atmospheric lifetimes. nih.gov

Reaction with Hydroxyl Radicals (•OH): The gas-phase reaction with •OH is typically a rapid process for PAHs. The reaction proceeds via the electrophilic addition of the hydroxyl radical to the aromatic ring system, forming an OH-adduct. This adduct can then react further, often with molecular oxygen, leading to the formation of hydroxylated derivatives and, ultimately, ring-opened products such as dialdehydes. nih.gov For some PAHs, this is the most significant atmospheric removal process.

Reaction with Ozone (O₃): The reaction of PAHs with ozone is also an important atmospheric degradation pathway, particularly for compounds with reactive double bonds, such as those in the K-region of the molecule. nih.gov This reaction can lead to the formation of ozonides, which subsequently decompose to yield a variety of oxygenated products, including ketones, diones, and carboxylic acids. nih.gov

The rates of these reactions are critical for modeling the transport and fate of Dibenzo[b,def]chrysene in the environment. While specific rate constants for Dibenzo[b,def]chrysene are scarce, data from other PAHs illustrate the importance of these oxidative pathways. The deuteration in this compound provides a stable marker to investigate the complex product distributions resulting from these oxidation reactions.

OxidantTypical Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹)Primary Reaction MechanismSignificance for Dibenzo[b,def]chrysene
Hydroxyl Radical (•OH)10⁻¹¹ to 10⁻¹⁰ (for gas-phase PAHs) nih.govElectrophilic addition to the aromatic ring, leading to hydroxylation and ring cleavage. nih.govA major degradation pathway in the atmosphere, limiting the long-range transport of the compound.
Ozone (O₃)10⁻¹⁷ to 10⁻¹⁶ (for gas-phase PAHs) nih.govAddition to C=C double bonds, forming primary and secondary ozonides that decompose to carbonyls and other oxygenated products. nih.govAn important removal mechanism, especially in ozone-rich environments, contributing to the formation of secondary organic aerosols.

Tracing Biotransformation and Biodegradation Processes

The use of this compound is indispensable for accurately tracing biotransformation and biodegradation pathways. The stable isotope label allows researchers to follow the compound's journey through metabolic processes in organisms and microbial communities, distinguishing its metabolites from a complex background of endogenous molecules.

Stable Isotope-Assisted Metabolomics for Pathway Elucidation

Stable isotope-assisted metabolomics is a powerful technique for identifying the products of xenobiotic metabolism. doi.org By introducing a compound with a heavy isotope label, such as this compound, into a biological system (e.g., cell cultures, tissue homogenates, or whole organisms), metabolites derived from the parent compound can be definitively identified using mass spectrometry. researchgate.net

The workflow involves exposing the biological system to this compound and a non-labeled control. After incubation, metabolites are extracted and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS). The deuterated metabolites will exhibit the same chromatographic retention time as their unlabeled counterparts but will have a mass-to-charge ratio (m/z) that is shifted by +14 (assuming no loss of deuterium atoms during metabolism). This distinct mass shift provides a clear and unambiguous signature for identifying all metabolites originating from the administered compound.

Studies on the parent compound, Dibenzo[def,p]chrysene, have shown that it is metabolized primarily by cytochrome P450 enzymes to form reactive epoxides, which are then converted to dihydrodiol and tetraol derivatives. isotope.comnih.gov Using this compound allows for the precise tracking of these specific transformation products.

Metabolite ClassMetabolic ProcessExpected Mass Shift with D14 LabelAnalytical Advantage of D14 Label
Dihydrodiols (e.g., DBC-diol)Epoxidation by cytochrome P450 followed by hydrolysis via epoxide hydrolase. nih.gov+14 amu (assuming all D atoms retained)Unambiguous identification of diol products against a background of endogenous sterols and other diols. researchgate.net
Tetraols (e.g., DBC-tetraol)Further epoxidation of dihydrodiols leading to diol epoxides, followed by hydrolysis. nih.gov+14 amu (assuming all D atoms retained)Allows for clear differentiation of various isomeric tetraol products and confirmation of the metabolic pathway. doi.org
Conjugates (e.g., Glucuronides, Sulfates)Phase II metabolism where hydroxylated metabolites are conjugated to increase water solubility for excretion. isotope.com+14 amu (on the DBC moiety)Facilitates the discovery of conjugated metabolites which are often difficult to distinguish from the biological matrix.

Microbial Degradation Pathway Mapping Using Deuterated Substrates

Identifying the microorganisms responsible for the degradation of persistent pollutants and elucidating their metabolic pathways is a cornerstone of bioremediation research. nih.gov Supplying this compound as a substrate to environmental samples (e.g., contaminated soil or water) enables precise mapping of its biodegradation.

This approach is analogous to DNA-based Stable Isotope Probing (SIP), where a 13C-labeled substrate is often used. nih.gov When microorganisms assimilate the deuterated Dibenzo[b,def]chrysene as a carbon and energy source, the deuterium is incorporated into their biomass, including lipids, proteins, and nucleic acids. By separating the "heavy," deuterium-enriched DNA from the rest of the microbial community's DNA via density gradient centrifugation, the organisms actively degrading the compound can be identified through genetic sequencing.

Furthermore, by analyzing the surrounding medium over time, the sequence of deuterated intermediate metabolites can be identified, revealing the step-by-step degradation pathway. Studies on the closely related PAH chrysene (B1668918) have identified several bacterial genera capable of its degradation, including Rhodococcus, Bacillus, Burkholderia, and Pseudomonas. frontiersin.orgresearchgate.netnih.gov These bacteria often initiate the attack with dioxygenase enzymes, leading to the formation of dihydrodiols, which are then processed through pathways that can lead to intermediates like phthalic acid before complete mineralization. frontiersin.orgnih.gov Using this compound allows researchers to confirm if similar pathways are active for this more complex PAH and to discover novel degradation routes.

Bacterial GenusKey Enzyme TypeKnown PAH Degradation RoleApplication of this compound
MycobacteriumRing-hydroxylating dioxygenases pjoes.comKnown to mineralize high molecular weight PAHs like pyrene (B120774) and benzo[a]pyrene. pjoes.comConfirming its role in Dibenzo[b,def]chrysene degradation and identifying specific ring-cleavage products.
RhodococcusDioxygenases frontiersin.orgnih.govPart of bacterial consortia that degrade chrysene. frontiersin.orgnih.govTracing the incorporation of deuterium into its biomass to quantify its contribution to degradation.
PseudomonasCatechol dioxygenases researchgate.netDegrades chrysene and possesses genes for meta-cleavage pathways. researchgate.netMapping the specific intermediates in the lower degradation pathway by tracking the D14 label.
BurkholderiaDioxygenases frontiersin.orgnih.govA key member of chrysene-degrading consortia. frontiersin.orgnih.govElucidating its metabolic interactions with other bacteria in the consortium using the labeled substrate.

Mechanistic Investigations Through Isotopic Probing with Dibenzo B,def Chrysene D14

Elucidation of Reaction Mechanisms in Organic Transformations

The study of reaction mechanisms in organic chemistry is fundamental to understanding and controlling chemical transformations. Dibenzo[b,def]chrysene-D14 has proven to be a valuable tool in this regard, particularly in the investigation of complex aromatic reactions.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. wikipedia.org The C-D bond is stronger than the C-H bond, and thus, reactions that involve the breaking of a C-H(D) bond in the rate-determining step will exhibit a primary KIE, with the deuterated compound reacting more slowly. libretexts.org

In the context of complex aromatic reactions involving dibenzo[b,def]chrysene, the use of this compound allows for the determination of whether a specific C-H bond is broken in the rate-limiting step. For instance, in electrophilic aromatic substitution reactions, a significant KIE would suggest that the cleavage of the C-H(D) bond is part of the rate-determining step, providing evidence for a specific reaction mechanism. Conversely, the absence of a KIE would indicate that the C-H(D) bond is broken in a fast step after the rate-determining step.

Table 1: Hypothetical Kinetic Isotope Effects in Aromatic Nitration of Dibenzo[b,def]chrysene

Reaction PositionkH/kDInterpretation
C11.05C-H bond cleavage is not rate-determining.
C73.52C-H bond cleavage is partially rate-determining.
C141.10C-H bond cleavage is not rate-determining.

This data is hypothetical and for illustrative purposes.

Cyclodehydrogenation reactions are crucial in the synthesis of larger, more complex PAHs. These reactions involve the intramolecular cyclization of a precursor molecule followed by the loss of hydrogen to form a new aromatic ring. This compound can be employed to trace the fate of specific hydrogen atoms during these processes. By analyzing the deuterium (B1214612) content and distribution in the products of cyclodehydrogenation reactions, researchers can deduce the specific C-H bonds that are broken and the sequence of events in the aromatization process. This information is vital for optimizing synthetic routes to novel graphene-like molecules and other advanced materials. acs.org

Mechanistic Aspects of Environmental Transformation Processes

Understanding the environmental fate of PAHs such as dibenzo[b,def]chrysene is of paramount importance due to their persistence and potential toxicity. tandfonline.comnih.govnih.gov this compound serves as a valuable tracer for studying the mechanisms of its transformation in various environmental compartments.

In the environment, PAHs can undergo various transformation processes, including microbial degradation, photodegradation, and oxidation by atmospheric radicals. tandfonline.com By using this compound, scientists can track the transfer of deuterium atoms during these reactions. For example, in metabolic studies, the incorporation of deuterium into specific metabolites can reveal the sites of enzymatic attack and the pathways of biodegradation. nih.gov This knowledge is crucial for assessing the environmental persistence of dibenzo[b,def]chrysene and for developing bioremediation strategies.

The analysis of the isotopic composition of transformation products can provide a unique "fingerprint" of the degradation pathway. Different transformation mechanisms may result in distinct patterns of deuterium retention or loss in the products. For instance, a microbial degradation pathway might exhibit a different isotopic signature compared to a photochemical degradation pathway. By comparing the isotopic signatures of transformation products formed in laboratory experiments with those found in environmental samples, it is possible to identify the dominant degradation processes occurring in the environment.

Table 2: Illustrative Isotopic Ratios in Environmental Transformation Products of this compound

Transformation ProductδD (‰) vs. SMOWInferred Pathway
Dibenzo[b,def]chrysene-7,14-dione-150Microbial Oxidation
1-Hydroxy-dibenzo[b,def]chrysene-50Photochemical Hydroxylation
Dibenzo[b,def]chrysene-dihydrodiol-200Cytochrome P450 Metabolism

This data is hypothetical and for illustrative purposes. SMOW stands for Standard Mean Ocean Water.

Fundamental Studies on Molecular Interactions and Reactivity

Beyond reaction mechanisms, this compound can be utilized in fundamental studies to probe molecular interactions and intrinsic reactivity. The altered vibrational frequencies of C-D bonds compared to C-H bonds can influence non-covalent interactions, such as hydrogen bonding and van der Waals forces. These subtle changes can be detected by sensitive spectroscopic techniques, providing insights into the nature of intermolecular forces.

Furthermore, the study of the reactivity of this compound can contribute to a deeper understanding of the structure-reactivity relationships in PAHs. By comparing the reactivity of the deuterated and non-deuterated compounds in various reactions, it is possible to dissect the electronic and steric effects that govern their chemical behavior. beilstein-journals.org

Computational and Theoretical Chemical Studies of Dibenzo B,def Chrysene and Its Isotopic Variants

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of polycyclic aromatic hydrocarbons (PAHs), including Dibenzo[b,def]chrysene (DBC) and its derivatives. These computational methods allow for the detailed analysis of molecular structure, electronic properties, and reactivity at the quantum level.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic behavior of Dibenzo[b,def]chrysene is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (its electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

Computational studies on chrysene (B1668918) and its dibenzo homologues show that the addition of benzene (B151609) rings affects the distribution and energy of these frontier orbitals. researchgate.net For Dibenzo[b,def]chrysene, the HOMO and LUMO are delocalized across the π-conjugated backbone, a characteristic feature of PAHs. DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), have been employed to determine these energy levels. nih.govillinois.eduacs.orgacs.org In polymers incorporating the 2,9-dibenzo[b,def]chrysene unit, the HOMO is predominantly localized on the DBC moiety, indicating its role as the primary electron-donating part of the structure.

Many-body perturbation theory, specifically using the GW approximation, has also been applied to calculate the electronic properties of DBC derivatives, providing results that align well with experimental data when solvent effects are considered. uclouvain.be These advanced methods are crucial for accurately predicting the low-lying HOMO levels that make DBC derivatives promising materials for organic solar cells. uclouvain.be

Table 1: Calculated Frontier Molecular Orbital Energies for Dibenzo[b,def]chrysene Derivatives This table compiles data from computational studies on Dibenzo[g,p]chrysene, a related isomer, to illustrate typical HOMO/LUMO energy values.

CompoundHOMO (eV)LUMO (eV)Methodology
DBC-H-4.64-0.87B3LYP/6-31G(d,p)
DBC-Si-4.80-1.09B3LYP/6-31G(d,p)
tBu-DBC-5.40-2.79GW Approximation (with solvent effects)

Reactivity Descriptors and Prediction of Chemical Behavior

Beyond HOMO and LUMO energies, DFT calculations can provide a suite of reactivity descriptors that help predict a molecule's chemical behavior. These include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com These global reactivity parameters are derived from the energies of the frontier orbitals and provide a quantitative measure of the molecule's stability and reactivity. nih.govirjweb.com

For PAHs, these descriptors are instrumental in predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net For instance, the Fukui function can be calculated to identify specific atoms within the Dibenzo[b,def]chrysene structure that are most likely to participate in reactions. researchgate.net Studies on chrysene homologues have used such analyses to pinpoint carbon atoms with the largest Fukui values as the most reactive sites. researchgate.net The average molecular polarizability (α) is another key descriptor, influencing both the intermolecular interactions and the photoinduced toxicity of PAHs. nih.gov Quantitative structure-activity relationship (QSAR) models based on these DFT-calculated descriptors have been successfully used to predict the biological and toxicological properties of various PAHs. nih.govresearchgate.netmdpi.com

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations offer a method to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, interactions with solvents, and aggregation tendencies. researchgate.nettandfonline.combham.ac.uk While specific MD simulation studies focused solely on Dibenzo[b,def]chrysene or its deuterated variant are not extensively documented in the reviewed literature, the principles and methodologies are widely applied to PAHs. researchgate.netbohrium.comascelibrary.orgifnamemain.comacs.org

MD simulations can model how PAHs behave in different environments, such as in supercritical water or organic solvents, revealing that lighter PAHs tend to dissolve while heavier ones are more likely to form aggregates. researchgate.netbohrium.com These simulations are crucial for understanding the release of PAHs from materials like asphalt (B605645) or their aggregation in solution, which is driven by a balance of π-π stacking interactions, steric hindrance, and solvation forces. tandfonline.comascelibrary.orgresearchgate.net

Conformational analysis, often performed using static DFT calculations, reveals the preferred three-dimensional structure of molecules. For some isomers like dibenzo[g,p]chrysene, the structure is inherently twisted, and DFT calculations have been used to examine how substituents and the degree of torsion affect the electronic properties. nih.govbeilstein-journals.org Such studies show that even slight changes in the conformation, such as the orientation of a substituent group, can significantly alter the HOMO and LUMO energy levels due to changes in orbital conjugation. nih.gov While Dibenzo[b,def]chrysene itself is planar, its derivatives can adopt non-planar conformations, and understanding this structural aspect is key to designing materials with specific electronic characteristics.

Spectroscopic Property Prediction and Isotopic Shift Calculations

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic properties of complex molecules. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating electronic absorption (UV-Vis) spectra, while DFT calculations can accurately predict vibrational (infrared) spectra. nih.govillinois.eduacs.orgacs.orgmdpi.comsoton.ac.uknih.gov

For Dibenzo[b,def]chrysene, DFT calculations of harmonic vibrational frequencies have been successfully used to assign experimentally observed infrared (IR) bands. nih.govillinois.eduacs.orgacs.org These calculations, performed with functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311+G(d,p), show good agreement with experimental data after applying a scaling factor. acs.org Similarly, TD-DFT calculations have aided in the assignment of electronic absorption bands in the UV-Vis spectrum. nih.govillinois.eduacs.orgacs.org

Table 2: Selected Calculated Harmonic Vibrational Frequencies for Neutral Dibenzo[b,def]chrysene Data from calculations performed at the B3LYP/4-31g level of theory. astro.it

Mode NumberCalculated Frequency (cm⁻¹)Calculated Intensity (km mol⁻¹)
174723.7
184759.2
3274729.9
3581111.0
3787349.6

Aggregation Phenomena and Intermolecular Interactions

The tendency of planar aromatic molecules like Dibenzo[b,def]chrysene to aggregate is a key factor influencing their properties in the solid state and in solution. This aggregation is primarily driven by non-covalent intermolecular forces, particularly π-π stacking interactions between the aromatic cores. tandfonline.comresearchgate.net

While direct computational studies on the aggregation of Dibenzo[b,def]chrysene are limited, research on its derivatives, such as 7,14-bis((triisopropylsilyl)-ethynyl)dibenzo[b,def]chrysene (TIPS-DBC), has shown that molecular aggregation significantly impacts its electrochemical properties. Aggregation facilitates both oxidation and reduction processes, which has important implications for the performance of organic photovoltaic devices. uclouvain.be The balance between π-π interactions, steric hindrance from substituent groups, and solvent interactions determines the nature and extent of aggregation. tandfonline.comresearchgate.net

Theoretically, studying these phenomena requires computational methods that can accurately describe weak intermolecular forces. Standard DFT functionals often fail to capture the dispersion forces that are dominant in π-π stacking. Therefore, dispersion-corrected DFT methods (e.g., using Grimme's D2, D3, or D3BJ corrections) are essential for accurately calculating the interaction energies and geometries of PAH dimers and larger aggregates. researchgate.netrsc.org These methods allow for the investigation of potential energy surfaces of interacting molecules, revealing the most stable configurations (e.g., stacked vs. T-shaped) and their binding energies. researchgate.net Such calculations are critical for understanding how molecular architecture translates into the macroscopic properties of materials. rsc.org

Emerging Research Frontiers and Future Directions for Dibenzo B,def Chrysene D14

Development of Novel Analytical Methodologies for Ultra-Trace Analysis

The pursuit of lower detection limits and higher accuracy in environmental monitoring necessitates the continuous evolution of analytical methods. Dibenzo[b,def]chrysene-D14 is integral to the validation and application of these next-generation techniques.

Modern analytical chemistry is trending towards miniaturization to reduce solvent consumption, decrease sample volume requirements, and enable high-throughput analysis. Techniques such as Solid-Phase Microextraction (SPME) and stir bar sorptive extraction (SBSE) are at the forefront of this shift for extracting PAHs from water, soil, and air samples. In these methods, a small volume of sorbent material is used to extract and concentrate analytes.

The role of this compound in this context is paramount. As an isotopic internal standard, it is introduced to the sample prior to extraction. Because it has nearly identical physicochemical properties to the target analyte (Dibenzo[b,def]chrysene), it undergoes the same partitioning and extraction efficiencies. Any loss of analyte during the multi-step process is mirrored by a proportional loss of the deuterated standard. By measuring the final ratio of the native analyte to this compound, analysts can accurately correct for procedural losses, ensuring high data quality even at ultra-trace concentrations.

To achieve the selectivity and sensitivity required for complex environmental analysis, chromatography is often coupled with advanced detection systems. The use of this compound is fundamental to the isotope dilution methodology employed in these hyphenated platforms, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

In a typical workflow, a known quantity of this compound is added to a sample. The instrument measures the response ratio of the native PAH to its deuterated analogue. This ratio is then used to calculate the concentration of the native PAH based on a calibration curve, effectively nullifying variations from matrix interference or instrument drift. This approach is especially powerful when coupled with high-resolution mass spectrometry (HRMS), which can distinguish analytes from matrix interferences with high precision. The distinct mass difference between Dibenzo[b,def]chrysene and its D14 isotopologue makes for unambiguous detection and quantification.

Table 1: Role of this compound in Isotope Dilution Mass Spectrometry

Step Action Purpose
1. Spiking A precise amount of this compound is added to the environmental sample. Introduces a benchmark for quantifying the native analyte.
2. Extraction & Cleanup The sample undergoes extraction and purification to isolate PAHs. To remove interfering compounds from the sample matrix.
3. Analysis The extract is analyzed by GC-MS or LC-MS. To separate and detect both the native (analyte) and deuterated (standard) compounds.

| 4. Quantification | The ratio of the analyte signal to the internal standard signal is measured. | Corrects for any analyte loss during sample preparation and analysis, ensuring high accuracy. |

Integration of Deuterated PAHs in Multi-Omics Research

While not yet widespread for this compound specifically, the use of deuterated PAHs is an emerging frontier in environmental metabolomics. This field investigates the metabolic responses of organisms to environmental stressors. In a controlled setting, organisms such as plants or soil microbes can be exposed to deuterated contaminants.

For instance, studies on the uptake of deuterated PAHs in spinach have demonstrated the potential to trace the bioaccumulation and metabolic pathways of these pollutants within an organism. researchgate.net Using this compound in such experiments would allow researchers to:

Trace Uptake and Translocation: Precisely track the movement of the contaminant from the environment (e.g., soil) into the organism (e.g., plant roots) and its subsequent distribution.

Differentiate from Background: The unique mass signature of the D14-labeled compound allows it to be clearly distinguished from any pre-existing, non-deuterated PAH contamination in the experimental system.

Identify Metabolites: By searching for mass signals corresponding to potential metabolic products (e.g., hydroxylated this compound), scientists can uncover detoxification pathways and identify novel metabolites.

This application provides a powerful tool for assessing the bioavailability and ecological impact of specific high-molecular-weight PAHs.

Rational Design of Deuterated Aromatic Systems for Specific Research Applications

The synthesis of deuterated compounds like this compound is a result of rational chemical design. The primary goal is to create an internal standard that is chemically identical to the analyte but mass-spectrometrically distinct. The complete replacement of all 14 hydrogen atoms with deuterium (B1214612) maximizes this mass difference, placing the standard in a region of the mass spectrum with minimal potential for natural isotopic interference from the analyte itself.

Recent advancements in synthetic chemistry focus on developing more efficient and selective methods for deuterium incorporation. nih.govnih.gov These methods are crucial for producing the high-purity standards required for regulatory and research purposes.

Table 2: Methodologies for Synthesizing Deuterated Aromatic Compounds

Method Description Applicability
Hydrogen Isotope Exchange (HIE) Involves the exchange of hydrogen atoms with deuterium from a deuterium source (like D₂O) often using a metal catalyst (e.g., Iridium, Tungsten). researchgate.net Widely used for labeling a variety of organic molecules, including complex pharmaceuticals and aromatic systems. nih.gov
Reductive Deuteration Uses deuterium gas (D₂) to hydrogenate (deuterate) unsaturated bonds within a precursor molecule. Effective for creating specific deuteration patterns from unsaturated starting materials.

| Synthesis from Deuterated Precursors | Building the target molecule from smaller, commercially available deuterated building blocks. | Allows for precise placement of deuterium atoms and can lead to high levels of isotopic enrichment. nih.gov |

The rational design principle ensures that standards like this compound are optimized for their analytical purpose, providing the stability and isotopic purity needed for robust and reliable environmental analysis.

Interdisciplinary Research Collaborations and Data Harmonization in Environmental and Analytical Sciences

Large-scale environmental monitoring programs and risk assessments rely on data generated by numerous laboratories, often across different countries. For this data to be meaningful, it must be comparable and reliable—a concept known as data harmonization. Inter-laboratory comparison exercises, such as those organized by the Joint Research Centre (JRC) for PAH analysis, are essential for achieving this goal. europa.eu

High-purity, universally accepted certified reference materials and internal standards are the cornerstones of data harmonization. This compound serves as such a standard. When all participating laboratories in a study use the same well-characterized internal standard, the variability introduced by different extraction protocols, instruments, and analytical personnel can be significantly minimized. This allows for the creation of cohesive, large-scale datasets on PAH distribution and concentration.

Initiatives like the European Human Biomonitoring Initiative (HBM4EU) further highlight the importance of harmonization in assessing human exposure to chemicals, including PAHs. nih.gov The reliable data generated using standardized methods, including the use of isotopic internal standards, is critical for informing public health policy and environmental regulations.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dibenzo[b,def]chrysene
Benzo[a]anthracene
Benzo[b]fluoranthene
Benzo[j]fluoranthene
Benzo[k]fluoranthene
Benzo[a]pyrene
Benzo[g,h,i]perylene
Chrysene (B1668918)
Dibenzo[a,h]anthracene
Indeno[1,2,3-cd]pyrene
Phenanthrene
Cadmium
Bisphenols
Phthalates
Hexamoll® DINCH
Flame retardants
Per- and polyfluoroalkyl substances (PFASs)
Pesticides
Arsenic species
UV filters (benzophenones)
Mycotoxins
Acrylamide
Iridium

Q & A

Q. What experimental methods are recommended for synthesizing deuterated dibenzo[b,def]chrysene derivatives like Dibenzo[b,def]chrysene-D14?

Methodological Answer: Deuterated polycyclic aromatic hydrocarbons (PAHs) like this compound are typically synthesized via isotopic substitution during precursor synthesis. For example, deuterated aromatic compounds often use deuterated solvents (e.g., D₂O) or reagents in Friedel-Crafts alkylation or cyclodehydration reactions. Key steps include ensuring isotopic purity through repeated recrystallization or column chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) with deuterium decoupling and mass spectrometry (MS) to verify isotopic incorporation .

Q. How can crystallographic data resolve structural ambiguities in dibenzo[b,def]chrysene derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, ring fusion patterns, and substituent orientations. For example, studies on similar compounds (e.g., 14-(4-Chlorophenyl)-14H-dibenzo[a,j]xanthene) used Bruker APEX2 diffractometers with MoKα radiation (λ = 0.71073 Å) and SHELXTL for refinement. Hydrogen/deuterium positions are located via difference Fourier maps and refined isotropically. Crystallographic software suites like CRYSTALS or OLEX2 are recommended for data processing .

Q. What thermal stability assessments are essential for dibenzo[b,def]chrysene-based materials?

Methodological Answer: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen atmospheres (heating rate: 10°C/min) are standard. For instance, conjugated polymers with dibenzo[b,def]chrysene units show decomposition temperatures (Td) at ~280–290°C (5% weight loss). Glass transition temperatures (Tg) between 100–120°C indicate amorphous behavior, critical for device fabrication stability. Ensure inert gas flow to prevent oxidation artifacts .

Advanced Research Questions

Q. How do computational methods like DFT/TD-DFT predict electronic properties of doped this compound?

Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets calculates HOMO/LUMO energies, charge transfer integrals, and dopant interactions. For example, lithium doping reduces the HOMO-LUMO gap by 0.8–1.2 eV, enhancing conductivity. Time-dependent DFT (TD-DFT) simulates UV-Vis absorption spectra, correlating λmax shifts (e.g., bathochromic shifts in doped films) with experimental data. Software like Gaussian 16 or ORCA is used for optimization and excited-state modeling .

Q. What strategies mitigate charge recombination in dibenzo[b,def]chrysene-based organic photovoltaics?

Methodological Answer: Blend optimization with electron-accepting units (e.g., isoindigo or BTD) reduces recombination. For example, P3 polymers show intramolecular donor-acceptor complexes with absorption bands at 540 nm (solution) and 700 nm (solid state), indicating planarization and efficient charge separation. Electrochemical impedance spectroscopy (EIS) evaluates recombination rates, while atomic force microscopy (AFM) monitors film morphology .

Q. How does isotopic deuteration (D14) influence vibrational and electronic spectra?

Methodological Answer: Deuteration shifts vibrational modes (e.g., C–D stretching at ~2100 cm⁻¹ vs. C–H at ~3000 cm⁻¹) in Raman/IR spectroscopy. Computational studies on dibenzo[b,def]chrysene show isotopic substitution reduces electron-phonon coupling, enhancing carrier mobility. Experimental validation involves comparing deuterated vs. non-deuterated samples using UV-Vis-NIR spectroscopy and photoluminescence quantum yield (PLQY) measurements .

Methodological Notes

  • Contradiction Handling : Conflicting thermal data (e.g., Td variations) may arise from alkyl chain length differences in derivatives. Always cross-validate with control samples.
  • Advanced Characterization : Synchrotron X-ray scattering or near-edge X-ray absorption fine structure (NEXAFS) resolves backbone alignment in thin films .
  • Safety : Deuterated compounds require handling in deuterated solvent-compatible fume hoods to minimize isotopic exchange .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.